Fingolimod phosphate is the pharmacologically active metabolite of fingolimod (FTY720), a synthetic compound derived from the fungal metabolite myriocin (ISP-I) [, ]. It functions as a sphingosine 1-phosphate (S1P) receptor modulator, playing a crucial role in immunomodulation and various cellular processes [, , , , , , , , ].
Fingolimod phosphate is derived from Fingolimod, a synthetic compound that mimics sphingosine, a naturally occurring lipid. It is classified as an immunomodulatory drug and acts as a sphingosine 1-phosphate receptor modulator. Fingolimod was initially developed for the treatment of multiple sclerosis and has been approved for this use due to its ability to reduce the frequency of relapses in patients with relapsing forms of the disease .
The synthesis of Fingolimod involves several steps that convert readily available starting materials into the final product. One notable method begins with n-octylbenzene and 3-nitropropionic acid, employing a series of reactions:
Fingolimod phosphate has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is , and its structure includes:
These structural components allow Fingolimod phosphate to interact effectively with sphingosine 1-phosphate receptors .
Fingolimod phosphate undergoes several chemical reactions during its synthesis and metabolism:
These reactions are essential for both the production of the drug and its activation within biological systems.
Fingolimod phosphate exerts its effects primarily through modulation of sphingosine 1-phosphate receptors (S1PRs). Upon phosphorylation, Fingolimod phosphate binds to these receptors, leading to:
The modulation of S1PRs influences various cellular processes, including migration and survival of immune cells .
Fingolimod phosphate exhibits several notable physical and chemical properties:
These properties are crucial for its formulation as a pharmaceutical agent .
Fingolimod phosphate has several scientific applications:
Fingolimod phosphate (2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol phosphate) is a synthetic structural analogue of endogenous sphingosine-1-phosphate (S1P). Both molecules share a phosphorylated amino alcohol core, enabling interaction with S1P receptors (S1PRs). Key structural modifications distinguish fingolimod phosphate from natural S1P:
These modifications confer prolonged receptor occupancy and functional antagonism. Fingolimod phosphate binds S1P receptors 1, 3, 4, and 5 with high affinity (EC₅₀ = 0.3–3.0 nM), but exhibits negligible activity at S1P receptor 2 (EC₅₀ > 10 µM) [1] [9].
Table 1: Receptor Binding Profile of Fingolimod Phosphate
S1P Receptor Subtype | Expression Pattern | Affinity (EC₅₀) | Primary Signaling Effect |
---|---|---|---|
S1P receptor 1 | Lymphocytes, astrocytes, neurons | 0.3–0.6 nM | Lymphocyte sequestration, endothelial barrier modulation |
S1P receptor 3 | Cardiomyocytes, astrocytes | ~3 nM | Bradycardia, vasodilation |
S1P receptor 4 | Lymphoid tissue, dendritic cells | 0.3–0.6 nM | Dendritic cell maturation |
S1P receptor 5 | Oligodendrocytes, natural killer cells | 0.3–0.6 nM | Oligodendrocyte process extension |
S1P receptor 2 | Endothelial cells, inner ear | >10 µM | No significant activity |
Fingolimod phosphate is generated exclusively in vivo via enzymatic phosphorylation of the prodrug fingolimod. This process involves:
The phosphorylation is stereoselective, producing the (S)-enantiomer with >100-fold greater potency than the (R)-form at S1P receptor 1 [3].
Fingolimod phosphate exhibits complex pharmacokinetics due to its prodrug dependence and extensive tissue distribution:
Table 2: Key Pharmacokinetic Parameters of Fingolimod and Fingolimod Phosphate
Parameter | Fingolimod | Fingolimod Phosphate |
---|---|---|
Bioavailability | 93% | N/A (generated in vivo) |
Tₘₐₓ | 12–16 hours | 12–16 hours |
Plasma Protein Binding | >99.7% | >99.7% |
Volume of Distribution | 1,200 ± 260 L | Not characterized |
Half-life | 6–9 days | 6–9 days (dephosphorylation-dependent) |
Primary Excretion Route | Urine (81% as metabolites) | Dephosphorylation to fingolimod |
Fingolimod undergoes three parallel metabolic pathways, mirroring endogenous sphingolipid metabolism:1. Phosphorylation-Dephosphorylation Cycle:- Catalyzed by sphingosine kinase 2 (major) and sphingosine kinase 1 (minor), generating fingolimod phosphate.- Reversed by ubiquitous phosphatases (e.g., lipid phosphate phosphohydrolase), maintaining equilibrium [2] [9].
Fingolimod phosphate itself is not a substrate for CYP enzymes but relies on dephosphorylation for elimination. The predominance of CYP4F-mediated oxidation minimizes drug-drug interactions with common CYP3A4 inhibitors [2].
Figure: Metabolic Pathways of Fingolimod
Fingolimod │ ├── Phosphorylation (Sphingosine Kinase 2) → Fingolimod Phosphate → Dephosphorylation (Phosphatases) │ ├── ω-Hydroxylation (CYP4F) → Carboxylic Acid Metabolites → β-Oxidation → Butanoic Acid Derivatives → Urinary Excretion │ └── Acylation (Ceramide Synthase) → Fingolimod-Ceramide Analogs → Fecal Excretion
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9